molecular formula C8H7FINO2 B12854338 Methyl 5-amino-2-fluoro-4-iodobenzoate

Methyl 5-amino-2-fluoro-4-iodobenzoate

Cat. No.: B12854338
M. Wt: 295.05 g/mol
InChI Key: SKYQNOJQLMSRAH-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-fluoro-4-iodobenzoate is an organic compound with the molecular formula C8H7FINO2 It is a derivative of benzoic acid, featuring functional groups such as an amino group, a fluoro group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-fluoro-4-iodobenzoate typically involves the esterification of 5-amino-2-fluoro-4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-fluoro-4-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Methyl 5-amino-2-fluoro-4-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-fluoro-4-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-fluoro-5-iodobenzoate
  • Methyl 4-amino-2-fluoro-5-iodobenzoate
  • Methyl 2-fluoro-5-iodobenzoate

Uniqueness

Methyl 5-amino-2-fluoro-4-iodobenzoate is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both an amino group and a halogenated aromatic ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H7FINO2

Molecular Weight

295.05 g/mol

IUPAC Name

methyl 5-amino-2-fluoro-4-iodobenzoate

InChI

InChI=1S/C8H7FINO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3

InChI Key

SKYQNOJQLMSRAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)I)N

Origin of Product

United States

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